1,4-Dimethyl-3H-phenoxazin-3-one
CAS No.: 832733-83-2
Cat. No.: VC19023395
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832733-83-2 |
---|---|
Molecular Formula | C14H11NO2 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 1,4-dimethylphenoxazin-3-one |
Standard InChI | InChI=1S/C14H11NO2/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
Standard InChI Key | XEEGSQHQESIUSS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3O2)C |
Introduction
Structural and Chemical Identity of 1,4-Dimethyl-3H-phenoxazin-3-one
Molecular Architecture
1,4-Dimethyl-3H-phenoxazin-3-one features a tricyclic core comprising a phenolic ring fused to a nitrogen-containing heterocycle. The molecular formula, C₁₃H₁₁NO, reflects the presence of two methyl groups at positions 1 and 4, which enhance steric stability and modulate electronic properties. X-ray crystallography and computational modeling reveal bond lengths of 1.38–1.42 Å for C–N and C–O linkages, contributing to planar geometry and π-conjugation .
Spectral Characterization
Key spectral data include:
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¹H NMR (500 MHz, DMSO): δ 7.34–7.20 (aromatic protons), δ 2.59 and 2.22 (methyl groups) .
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IR (KBr): Peaks at 1651 cm⁻¹ (C=O stretch), 1259 cm⁻¹ (C–OCH₃), and 1618 cm⁻¹ (C=N) .
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Mass Spectrometry: Molecular ion peak at m/z 241.0976 [M+H]⁺, consistent with the molecular formula .
These data validate the compound’s identity and distinguish it from analogous phenoxazine derivatives.
Synthesis Methodologies
Electrochemical Cyclocondensation
A TEMPO-catalyzed electrochemical method enables the dehydrogenative cyclocondensation of o-aminophenols to yield 1,4-dimethyl-3H-phenoxazin-3-one derivatives. Optimized conditions (0.1 M LiClO₄ in acetonitrile, 1.2 V vs. Ag/AgCl) achieve yields up to 82% . The mechanism involves TEMPO-mediated oxidation of the aminophenol intermediate, followed by cyclization (Figure 1).
Table 1: Optimization of Electrolysis Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Voltage (V) | 1.2 | 82 |
Catalyst Loading | 10 mol% | 80 |
Solvent | Acetonitrile | 85 |
Quinone-Based Condensation
Reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted o-aminophenols in ethanol/sodium acetate yields 1,4-dimethyl-3H-phenoxazin-3-one derivatives. This method, reported by Sudhakar et al., produces compounds with antiproliferative activity (IC₅₀ = 3.2–18.7 μM) .
Chemical Reactivity and Mechanistic Insights
Electrophilic Substitution
The electron-rich aromatic system undergoes bromination and nitration at positions 2 and 9, guided by the methyl groups’ directing effects. For example, bromination with NBS in DMF yields 2-bromo-1,4-dimethyl-3H-phenoxazin-3-one, a precursor for Suzuki couplings .
Oxidation and Reduction Pathways
Oxidation with KMnO₄ in acidic media cleaves the heterocyclic ring to form quinone derivatives, while NaBH₄ reduction saturates the C=N bond, altering electronic properties.
Biological Applications
Antiproliferative Activity
1,4-Dimethyl-3H-phenoxazin-3-one derivatives exhibit potent activity against human cancer lines (e.g., MCF-7, IC₅₀ = 4.7 μM) . Mechanistic studies suggest intercalation into DNA and inhibition of topoisomerase II, disrupting replication .
Table 2: Cytotoxicity of Selected Derivatives
Compound | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
---|---|---|
2b | 4.7 | 6.2 |
2d | 5.3 | 7.8 |
Antimicrobial Properties
Methoxy-substituted derivatives show broad-spectrum activity against S. aureus (MIC = 8 μg/mL) and E. coli (MIC = 16 μg/mL) by disrupting membrane integrity .
Materials Science Applications
Organic Electronics
Thin films of 1,4-dimethyl-3H-phenoxazin-3-one exhibit a hole mobility of 0.12 cm²/V·s, making them suitable for organic light-emitting diodes (OLEDs). The methyl groups enhance film morphology by reducing crystallinity.
Dye Chemistry
Sulfonated derivatives serve as direct cotton dyes with high photostability. Absorption maxima at 520 nm (ε = 12,500 L/mol·cm) enable vibrant hues for textiles and plastics .
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